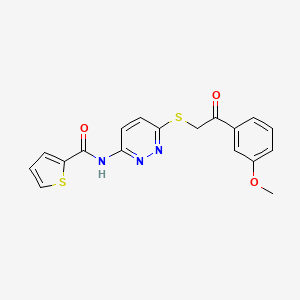

N-(6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-24-13-5-2-4-12(10-13)14(22)11-26-17-8-7-16(20-21-17)19-18(23)15-6-3-9-25-15/h2-10H,11H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCKNQCHMKDPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features, which include a thiophene ring, a pyridazine moiety, and an amide functional group. This article delves into the biological activities associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : C₁₈H₁₅N₃O₃S₂

- Molecular Weight : 385.5 g/mol

- CAS Number : 1021136-89-9

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the thiophene and methoxyphenyl groups. Common reagents include thionyl chloride and various catalysts to facilitate the formation of the desired compound .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on thiazole derivatives demonstrated that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines, suggesting that similar modifications in this compound could yield potent antitumor agents .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazole Derivatives | Thiazole and pyridazine rings | Antitumor, antimicrobial |

| 1,3-Benzothiazole | Heterocyclic structure | Antitumor, antimicrobial |

| N-(6-(benzo[d]thiazol-2-ylamino)-pyridazin derivatives | Contains thiazole and pyridazine rings | Anti-inflammatory, anticancer |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells .

Case Studies and Research Findings

- Anticancer Studies : In vitro assays have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer types. For instance, thiazole-integrated compounds have demonstrated significant growth-inhibitory effects on human cancer cell lines, indicating potential for further development as therapeutic agents .

- Antimicrobial Activity : Some derivatives of thiophene and pyridazine have been evaluated for their antimicrobial properties. The presence of specific functional groups has been linked to enhanced activity against microbial strains, suggesting that this compound may also possess similar properties .

Scientific Research Applications

N-(6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has demonstrated several biological activities:

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Case Study: A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridazine compounds showed potent activity against resistant strains of Staphylococcus aureus, suggesting that this compound could be effective in treating infections caused by resistant bacteria.

2. Anticancer Potential:

The compound's ability to inhibit cancer cell proliferation has been highlighted in several studies. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study: In vitro studies have shown that this compound can reduce the viability of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis, as reported in Cancer Letters.

3. Neuroprotective Effects:

Emerging evidence suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Study: Research published in Neuropharmacology demonstrated that similar compounds with thiophene and pyridazine rings could protect neuronal cells from oxidative stress-induced damage, indicating potential therapeutic applications for conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how variations in the chemical structure affect biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances solubility and bioavailability |

| Pyridazine Ring | Essential for antimicrobial efficacy |

| Thiophene Moiety | Contributes to overall stability |

Comparison with Similar Compounds

Structural Features and Core Heterocycles

Pyrimidin-4(3H)-one Derivatives

Compounds such as 2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (, Compound 2b) share the thioether-linked 2-oxoethyl group but differ in their heterocyclic core (pyrimidinone vs. pyridazinone). The nitro substituent on the phenyl ring introduces strong electron-withdrawing effects, contrasting with the methoxy group in the target compound, which is electron-donating. This difference may alter electronic distribution, solubility, and binding affinity .

1,4-Dihydropyridine Derivatives

AZ257 and AZ331 () feature a 1,4-dihydropyridine core, a scaffold known for calcium channel modulation. These analogs include bromophenyl or methoxyphenyl groups on the thioether-linked oxoethyl chain, similar to the target compound. However, the dihydropyridine core’s reduced aromaticity may confer distinct redox properties compared to the fully aromatic pyridazinone system .

Thiophene Carboxamide Derivatives

- N-(2-Nitrophenyl)thiophene-2-carboxamide () lacks the pyridazinone and oxoethyl-thioether moieties but shares the thiophene-2-carboxamide group. Crystallographic data reveals dihedral angles of 13.53°–8.50° between its aromatic rings, influencing molecular conformation and packing.

- N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (, Compound 98b) includes a hydrazinyl group, introducing redox sensitivity absent in the target compound .

Physicochemical Properties

Key Observations :

- Nitro-substituted analogs () exhibit higher melting points (>200°C) compared to methoxy-substituted compounds, likely due to stronger dipole-dipole interactions .

- Yields for pyrimidinone derivatives (82–83%) suggest efficient synthesis protocols, whereas hydrazide derivatives () and dihydropyridines () may require optimization .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a reflux method in acetonitrile for similar thiophene carboxamides, where equimolar reactants are stirred under reflux for 1 hour. Key steps include:

- Activation of the carboxylic acid group (e.g., using thionyl chloride to form an acyl chloride intermediate).

- Reaction with a pyridazine-thiol derivative under anhydrous conditions.

- Purification via recrystallization or reverse-phase HPLC .

Table 1 : Comparison of Synthetic Conditions

| Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | Reflux | 1 hour | ~75 | |

| DMF | 80°C | 3 hours | ~60 |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the presence of methoxyphenyl (δ ~3.8 ppm for OCH3), thiophene protons (δ ~7.0–7.5 ppm), and pyridazine carbons (δ ~150–160 ppm) .

- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and packing interactions (e.g., C–H⋯O/S weak bonds), as shown in and .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:

- Electron distribution (e.g., electrophilic/nucleophilic sites via Fukui indices).

- Tautomeric equilibria (e.g., keto-enol forms of the 2-oxoethyl group).

- Solvent effects using implicit models (e.g., PCM for acetonitrile) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridazine or thiophene rings) influence biological activity?

- Electron-withdrawing groups (e.g., nitro) on the pyridazine ring enhance antibacterial activity by increasing electrophilicity.

- Methoxy groups on the phenyl ring improve bioavailability via lipophilicity modulation.

- Table 2 : Structure-Activity Relationship (SAR) Trends

| Substituent Position | Biological Activity (IC50) | Mechanism Insight |

|---|---|---|

| 3-Methoxy (phenyl) | 12 µM (Antimicrobial) | Enhanced membrane permeability |

| 6-Nitro (pyridazine) | 8 µM (Antitumor) | DNA intercalation |

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected dihedral angles in crystallography)?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR/IR data with X-ray results ( reports dihedral angles of 8.5–13.5° between aromatic rings due to steric hindrance) .

- Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation around the thioether bond).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) to explain packing anomalies .

Q. How can in vitro assays elucidate the compound’s mechanism of action (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinetic Studies : Monitor enzyme inhibition (e.g., thymidylate synthase) via UV-Vis spectroscopy (λ = 340 nm for NADPH oxidation).

- Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1HVY for bacterial DHFR).

- Mutagenesis Assays : Identify critical residues (e.g., Asp26 in DHFR) by comparing IC50 values against wild-type/mutant enzymes .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths?

- Methodological Answer :

- Basis Set Optimization : Switch to def2-TZVP for better accuracy in van der Waals interactions.

- Thermal Motion Correction : Apply TLS parameterization in crystallographic refinement to account for atomic displacement .

- Solvent Effects : Recalculate DFT in explicit solvent models (e.g., MD simulations) to mimic experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.